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Compound of Interest

Compound Name: 5-Phenylthiazol-2-amine

Cat. No.: B1207395 Get Quote

The 5-phenylthiazol-2-amine core is a significant heterocyclic scaffold in medicinal chemistry,

demonstrating a broad spectrum of biological activities. Its derivatives have been extensively

explored for their potential as therapeutic agents, particularly in the fields of oncology,

mycology, and bacteriology. This technical guide provides an in-depth overview of the biological

activities of this scaffold, supported by quantitative data, detailed experimental protocols, and

visualizations of relevant signaling pathways and workflows.

Anticancer Activity
Derivatives of the 5-phenylthiazol-2-amine scaffold have exhibited potent cytotoxic effects

against a variety of cancer cell lines. The mechanism of action for some of these compounds

involves the inhibition of key signaling pathways crucial for cancer cell proliferation and

survival, such as the PI3K/AKT pathway.

Quantitative Anticancer Data
The following table summarizes the in vitro antiproliferative activity of selected 5-
phenylthiazol-2-amine derivatives against various human cancer cell lines. The data is

presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth

inhibition) values.
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Compound/Derivati
ve

Cancer Cell Line IC50/GI50 (µM) Reference

Compound 16 H446 (Lung Cancer)
Not specified, but

noted as potent
[1][2]

Compound 43 H446 (Lung Cancer)
Not specified, but

noted as potent
[1][2]

Compound 10a Four cancer cell lines Average GI50 of 6 [3]

Compound 10o Four cancer cell lines Average GI50 of 7 [3]

Compound 13d Four cancer cell lines Average GI50 of 8 [3]

Compound 6d K563 (Leukemia)
Comparable to

dasatinib
[4]

MCF-7 (Breast

Cancer)
20.2 [4]

HT-29 (Colon Cancer) 21.6 [4]

Compound 5b HT29 (Colon Cancer) 2.01 [5]

Signaling Pathway: PI3K/AKT Inhibition
Several 5-phenylthiazol-2-amine derivatives have been identified as inhibitors of

Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), which in turn affects the PI3K/AKT signaling

pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival. Its

inhibition can lead to apoptosis and cell cycle arrest in cancer cells.
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Caption: PI3K/AKT signaling pathway and the inhibitory action of 5-phenylthiazol-2-amine
derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

96-well plates

Cancer cell lines

Complete culture medium

5-Phenylthiazol-2-amine derivative stock solution (in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified

atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the 5-phenylthiazol-2-amine derivatives in

culture medium. Replace the medium in the wells with 100 µL of the medium containing the

test compounds at various concentrations. Include a vehicle control (medium with DMSO)

and a blank control (medium only). Incubate for 48-72 hours.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to

purple formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antifungal Activity
The 5-phenylthiazol-2-amine scaffold has also been identified as a promising framework for

the development of novel antifungal agents. Certain derivatives have shown significant activity

against a range of fungal pathogens.

Quantitative Antifungal Data
The following table presents the in vitro antifungal activity of selected 5-phenylthiazol-2-amine
derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound/Derivati
ve

Fungal Strain MIC (µg/mL) Reference

B9 C. albicans 1 [6]

C. parapsilosis 2 [6]

C. glabrata 4 [6]

SZ-C14 C. albicans 1-16 [6]

3l C. albicans 2 [6]

E26 M. oryzae EC50 = 1.29 [6]

Experimental Protocol: Antifungal Minimum Inhibitory
Concentration (MIC) Assay
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The broth microdilution method is a standard procedure for determining the MIC of an

antifungal agent.

Materials:

96-well microtiter plates

Fungal strains

RPMI-1640 medium

5-Phenylthiazol-2-amine derivative stock solution (in DMSO)

Spectrophotometer

Procedure:

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a

suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland

standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum

concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

Compound Dilution: Prepare a serial two-fold dilution of the 5-phenylthiazol-2-amine
derivative in RPMI-1640 medium in the wells of a 96-well plate.

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the

compound dilutions. Include a growth control well (inoculum without compound) and a

sterility control well (medium only).

Incubation: Incubate the plates at 35°C for 24-48 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

causes a significant inhibition of visible fungal growth compared to the growth control. This

can be determined visually or by measuring the optical density at 600 nm.

Antimycobacterial Activity
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Hybrid molecules incorporating the 4-phenylthiazol-2-amine scaffold have been designed and

synthesized, demonstrating promising activity against various Mycobacterium species.

Quantitative Antimycobacterial Data
The following table shows the in vitro antimycobacterial activity of a selected hybrid compound,

with MIC values in µg/mL and µM.

Compound/De
rivative

Mycobacterial
Strain

MIC (µg/mL) MIC (µM) Reference

9b M. tuberculosis 0.78 2.3 [7]

M. kansasii 0.78 2.3 [7]

M. avium 0.78 2.3 [7]

Experimental Protocol: Synthesis of 5-Phenylthiazol-2-
amine Derivatives
A common method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole

synthesis.

General Procedure:

A mixture of an appropriately substituted α-bromoacetophenone and thiourea (or a

substituted thiourea) is refluxed in a suitable solvent, such as ethanol.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the product is typically isolated by

filtration or extraction after neutralization.

Further purification can be achieved by recrystallization or column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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